![molecular formula C14H22N2O B1672644 Ispronicline CAS No. 252870-53-4](/img/structure/B1672644.png)
Ispronicline
Overview
Description
Molecular Structure Analysis
Ispronicline is a small molecule with the molecular formula C14H22N2O . Its IUPAC name is methyl [(2S,4E)-5-[5-(propan-2-yloxy)pyridin-3-yl]pent-4-en-2-yl]amine .Physical And Chemical Properties Analysis
Ispronicline is a small molecule with the molecular formula C14H22N2O . Its IUPAC name is methyl [(2S,4E)-5-[5-(propan-2-yloxy)pyridin-3-yl]pent-4-en-2-yl]amine .Scientific Research Applications
Cognition Enhancement
Ispronicline is a novel α4β2 nicotinic acetylcholine receptor-selective agonist . It has been found to have cognition-enhancing properties . This makes it a potential therapeutic agent for conditions where cognitive function is impaired, such as Alzheimer’s disease and other forms of dementia.
Neuroprotection
In addition to its cognition-enhancing properties, Ispronicline also exhibits neuroprotective properties . This suggests that it could potentially slow the progression of neurodegenerative diseases . This would provide an advantage over currently available treatments for memory loss .
Alzheimer’s Disease Treatment
The primary treatments for Alzheimer’s disease with proven efficacy have been acetylcholinesterase inhibitors that prevent the hydrolysis of acetylcholine (ACh) in the synaptic cleft, thereby prolonging its activity . Ispronicline, as a nicotinic ACh receptor (nAChR) modulator, could potentially alleviate cognitive impairment in demented states .
Management of Neurodegenerative Diseases
The pharmacological, pharmacokinetic, and safety profile of Ispronicline provides an example of a well-tolerated and potent neuronal nAChR modulator that holds promise for the management of neurodegenerative diseases .
Reduction of Undesirable Effects
A challenge in nAChR drug design and development has been the reduction of undesirable effects that result from activity at specific nAChRs in the CNS and PNS, including cardiovascular toxicity, emesis, seizures, and hypothermia . The profile of Ispronicline suggests that it may be able to meet this challenge .
Potential for Disease Modification
There is abundant evidence that nAChR modulators have the potential to alleviate cognitive impairment in demented states . In addition to improving cognitive function, a large body of research implicates a role for nAChRs in neuroprotection, suggesting potential for disease modification .
Mechanism of Action
Target of Action
Ispronicline, also known as TC-1734 or AZD-3480, is an experimental drug that acts as a partial agonist at neural nicotinic acetylcholine receptors . It primarily binds to the α4β2 subtype of these receptors . These receptors are widely spread in the brain and are involved in several important aspects of cognitive and other functions .
Mode of Action
This selective binding and activation can lead to various changes in the neuronal activity and neurotransmitter release, which can potentially influence cognitive processes .
Biochemical Pathways
This can lead to changes in cognitive processes and potentially provide neuroprotective effects .
Pharmacokinetics
Early stage clinical trials showed that ispronicline was well tolerated .
Result of Action
Ispronicline has been shown to have antidepressant, nootropic, and neuroprotective effects . In clinical trials, it has shown potential for the treatment of conditions like dementia, Alzheimer’s disease, and attention-deficit/hyperactivity disorder (ADHD) . It is no longer under development due to insufficient efficacy shown in mid-stage clinical trials .
Action Environment
It is known that gene-environment interactions can play a significant role in the effectiveness of drugs These interactions can potentially influence how Ispronicline interacts with its target receptors and the resulting effects
Safety and Hazards
properties
IUPAC Name |
(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCVIAXDAUMJJP-PZBABLGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027512 | |
Record name | Ispronicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ispronicline | |
CAS RN |
252870-53-4 | |
Record name | Ispronicline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252870-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ispronicline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252870534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ispronicline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ispronicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001027512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISPRONICLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E05NBH9V5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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